N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide
CAS No.:
Cat. No.: VC14963692
Molecular Formula: C22H18Cl2N2O3
Molecular Weight: 429.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18Cl2N2O3 |
|---|---|
| Molecular Weight | 429.3 g/mol |
| IUPAC Name | N-[(E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]benzamide |
| Standard InChI | InChI=1S/C22H18Cl2N2O3/c1-26(2)22(28)19(25-21(27)14-6-4-3-5-7-14)13-16-9-11-20(29-16)17-10-8-15(23)12-18(17)24/h3-13H,1-2H3,(H,25,27)/b19-13+ |
| Standard InChI Key | MFXBFDAIUFKEPM-CPNJWEJPSA-N |
| Isomeric SMILES | CN(C)C(=O)/C(=C\C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)/NC(=O)C3=CC=CC=C3 |
| Canonical SMILES | CN(C)C(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3 |
Introduction
N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide is a complex organic compound with significant chemical characteristics. It is classified as an amide, specifically a benzamide derivative, incorporating a dichlorophenyl group and a furan moiety into its structure. The presence of a dimethylamino carbonyl vinyl group contributes to its unique properties and potential applications in various scientific fields.
Synthesis and Chemical Reactions
The synthesis of N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide typically involves multi-step organic reactions. These methods require careful selection of reagents, solvents, and reaction conditions to optimize yield and purity.
Synthesis Methods
-
Multi-Step Organic Reactions: Common approaches include the use of specific reagents and solvents under controlled conditions.
-
Reaction Conditions: Temperature, pressure, and solvent choice are crucial for successful transformations.
Mechanism of Action and Potential Applications
The mechanism of action for N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide is not fully elucidated but can be hypothesized based on its structural components. Data from biological assays would be necessary to confirm its mechanism of action in a specific context.
Potential Applications
-
Biological Activity: Further research into its biological activity could expand its applications significantly.
-
Material Properties: Investigations into its material properties may reveal additional uses.
Comparison Table
| Compound | Molecular Weight | Molecular Formula | Potential Applications |
|---|---|---|---|
| N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide | 423.30 g/mol | Not explicitly provided | Biological activity, material properties |
| 5-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide | 360.2 g/mol | C19H15Cl2NO2 | Various scientific fields |
Future Research Directions
-
Biological Assays: Conducting biological assays to determine its mechanism of action and potential biological activity.
-
Material Science Investigations: Exploring its material properties to identify potential applications in materials science.
-
Synthesis Optimization: Optimizing synthesis methods to improve yield and purity for larger-scale applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume